L-161982

Übersicht

Beschreibung

L-161,982 ist eine synthetische organische Verbindung, die für ihre Rolle als selektiver Antagonist des Prostaglandin E2-Rezeptorsubtyps 4 (EP4) bekannt ist. Diese Verbindung wurde umfassend auf ihre potenziellen therapeutischen Anwendungen, insbesondere in den Bereichen Entzündungsforschung und Krebsforschung, untersucht .

Vorbereitungsmethoden

Die Synthese von L-161,982 umfasst mehrere Schritte, beginnend mit der Herstellung der zentralen Triazolstruktur. Der Syntheseweg beinhaltet typischerweise die folgenden Schritte:

Bildung des Triazolkerns: Der Triazolkern wird durch eine Cyclisierungsreaktion synthetisiert, die ein Hydrazinderivat und eine geeignete Nitrilverbindung beinhaltet.

Funktionalisierung: Der Triazolkern wird dann mit verschiedenen Substituenten funktionalisiert, um die gewünschte chemische Struktur zu erhalten.

Endmontage: Der letzte Schritt beinhaltet die Kupplung des funktionalisierten Triazolkerns mit einem Thiophencarboxamid-Derivat, um L-161,982 zu bilden

Analyse Chemischer Reaktionen

L-161,982 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: L-161,982 kann Substitutionsreaktionen eingehen, insbesondere an den Sulfonamid- und Triazol-Einheiten.

Hydrolyse: Die Verbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden, um verschiedene Produkte zu ergeben

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und saure oder basische Hydrolysebedingungen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

L-161,982 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Entzündungsforschung: Es wird verwendet, um die Rolle des EP4-Rezeptors bei Entzündungsprozessen zu untersuchen.

Antimikrobielle Aktivität: Jüngste Studien haben gezeigt, dass L-161,982 antimikrobielle Aktivität gegen Methicillin-resistenter Staphylococcus aureus (MRSA) und andere grampositive Bakterien hat.

Knochenforschung: Es wurde gezeigt, dass L-161,982 die Prostaglandin E2-induzierte Knochenbildung bei Ratten unterdrückt.

Wirkmechanismus

L-161,982 übt seine Wirkungen hauptsächlich durch Antagonisierung des EP4-Rezeptors aus, der an verschiedenen physiologischen Prozessen beteiligt ist, darunter Entzündungen und Knochenstoffwechsel. Die Verbindung blockiert die Bindung von Prostaglandin E2 an den EP4-Rezeptor, wodurch nachgeschaltete Signalwege wie die extrazelluläre signalregulierte Kinase (ERK)-Phosphorylierung inhibiert werden .

Interessanterweise zeigt L-161,982 auch antimikrobielle Aktivität durch einen Mechanismus, der unabhängig von der EP4-Rezeptor-Inhibition ist. Es hemmt die Elektronentransportkette in Bakterien, was zu einer verringerten ATP-Produktion und antimikrobiellen Wirkungen führt .

Wissenschaftliche Forschungsanwendungen

Inhibition of Tumor Growth

L-161982 has demonstrated significant efficacy in inhibiting the proliferation of cancer cells in various studies:

- Colon Cancer : Research indicates that this compound effectively blocks PGE2-induced cell proliferation in HCA-7 colon cancer cells. When treated with this compound, these cells showed a marked decrease in proliferation compared to controls treated with PGE2 alone .

- Oral Squamous Cell Carcinoma : In studies involving Tca8113 cells, this compound not only inhibited cell proliferation but also induced apoptosis and cell cycle arrest at the S phase. This was associated with the upregulation of pro-apoptotic proteins such as Bax and p21, while downregulating anti-apoptotic proteins like Bcl-2 .

| Cancer Type | Effect of this compound | Mechanism |

|---|---|---|

| Colon Cancer (HCA-7) | Inhibition of cell proliferation | Blockade of PGE2-induced ERK phosphorylation |

| Oral Squamous Cell Carcinoma | Induction of apoptosis and cell cycle arrest | Upregulation of Bax and p21; downregulation of Bcl-2 |

Enhancement of Chemotherapy Efficacy

This compound has been shown to enhance the effectiveness of chemotherapeutic agents. For instance, its use in combination with oxaliplatin resulted in reduced expression of colonic stem cell markers and inhibited tumor sphere formation, suggesting a potential role in overcoming drug resistance .

Modulation of Neuronal Activity

Recent studies have explored the effects of this compound on neuronal activity:

- Inhibition of Neuronal Excitability : In experiments involving rat locus coeruleus neurons, this compound was found to inhibit neuronal excitability induced by PGE2. This suggests a potential application in conditions characterized by excessive neuronal activity or excitotoxicity .

Potential Role in Neuroprotective Strategies

Given its ability to modulate signaling pathways involved in inflammation and cell survival, this compound may have implications for neuroprotective strategies against neurodegenerative diseases.

| Neurobiological Effect | Outcome with this compound | Implications |

|---|---|---|

| Neuronal Excitability | Inhibition of excitability induced by PGE2 | Potential treatment for excitotoxicity conditions |

Case Study 1: Colon Cancer Treatment

A study evaluated the effects of this compound on HCA-7 cells treated with PGE2. The results indicated that pretreatment with this compound significantly reduced cell proliferation and ERK phosphorylation levels, confirming its role as an effective EP4 antagonist in colon cancer therapy .

Case Study 2: Oral Squamous Cell Carcinoma

In another investigation, Tca8113 cells were treated with this compound to assess its effects on apoptosis and cell cycle regulation. The findings revealed that this compound not only inhibited PGE2-mediated cell growth but also promoted apoptotic pathways, indicating its potential as a therapeutic agent for oral cancers .

Wirkmechanismus

L-161,982 exerts its effects primarily by antagonizing the EP4 receptor, which is involved in various physiological processes, including inflammation and bone metabolism. The compound blocks the binding of prostaglandin E2 to the EP4 receptor, thereby inhibiting downstream signaling pathways such as the extracellular signal-regulated kinase (ERK) phosphorylation .

Interestingly, L-161,982 also exhibits antimicrobial activity through a mechanism independent of EP4 receptor inhibition. It inhibits the electron transport chain in bacteria, leading to reduced ATP production and antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

L-161,982 ist einzigartig in seiner Doppelfunktion als EP4-Rezeptor-Antagonist und antimikrobielles Mittel. Ähnliche Verbindungen umfassen:

EP4-IN-1: Ein weiterer potenter EP4-Rezeptor-Antagonist mit Antitumor- und entzündungshemmenden Aktivitäten.

AMX12006: Ein selektiver EP4-Antagonist mit zytotoxischer und Antitumoraktivität.

Vidupiprant: Ein dualer Antagonist des Prostanoid-D-Rezeptors und CRTH2, der in der Asthmaforschung eingesetzt wird.

Im Vergleich zu diesen Verbindungen zeichnet sich L-161,982 durch seine zusätzlichen antimikrobiellen Eigenschaften aus, was es zu einem vielseitigen Werkzeug sowohl in der Entzündungs- als auch in der Infektionsforschung macht.

Biologische Aktivität

L-161982 is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP4, which has garnered attention for its diverse biological activities, particularly in cancer treatment and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cell types, and relevant research findings.

This compound exerts its biological effects primarily through the inhibition of the EP4 receptor, which plays a significant role in various signaling pathways associated with cell proliferation and apoptosis. Key findings regarding its mechanisms include:

- Antimicrobial Activity : this compound demonstrates potent antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting the electron transport chain (ETC). This results in reduced ATP production and hemolytic activity, contributing to its growth-inhibitory effects on both methicillin-sensitive and resistant strains of S. aureus .

- Cancer Cell Proliferation : In studies involving human colon cancer cells (HCA-7), this compound effectively blocked PGE2-induced cell proliferation by preventing ERK phosphorylation. This inhibition suggests that this compound can mitigate the proliferative effects of PGE2, which is implicated in colorectal tumorigenesis .

- Induction of Apoptosis : Research has indicated that this compound can induce apoptosis in oral squamous carcinoma cells (Tca8113) by upregulating pro-apoptotic proteins (Bax) while downregulating anti-apoptotic proteins (Bcl-2). This mechanism highlights its potential as a therapeutic agent in cancer treatment .

Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

-

Antimicrobial Efficacy Against MRSA :

A study demonstrated that this compound significantly reduced microbial burden in models of S. aureus infections. The compound's ability to inhibit the ETC was pivotal, leading to decreased ATP levels and altered colony morphology, indicating its potential use in treating resistant bacterial infections . -

Cancer Therapeutics :

In oral squamous carcinoma cells, this compound was shown to block PGE2-induced proliferation effectively. The study revealed that this blockade was associated with alterations in cell cycle regulatory proteins, making it a candidate for further exploration in cancer therapy . Additionally, its ability to enhance the cytotoxic effects of oxaliplatin in colorectal cancer cells underscores its potential as an adjunct therapy .

Eigenschaften

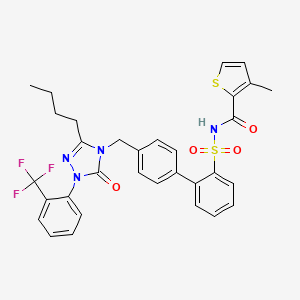

IUPAC Name |

N-[2-[4-[[3-butyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-4-yl]methyl]phenyl]phenyl]sulfonyl-3-methylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H29F3N4O4S2/c1-3-4-13-28-36-39(26-11-7-6-10-25(26)32(33,34)35)31(41)38(28)20-22-14-16-23(17-15-22)24-9-5-8-12-27(24)45(42,43)37-30(40)29-21(2)18-19-44-29/h5-12,14-19H,3-4,13,20H2,1-2H3,(H,37,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDNKTXNUZFVKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3S(=O)(=O)NC(=O)C4=C(C=CS4)C)C5=CC=CC=C5C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H29F3N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433324 | |

| Record name | L-161,982 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147776-06-5 | |

| Record name | N-[[4′-[[3-Butyl-1,5-dihydro-5-oxo-1-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-4-yl]methyl][1,1′-biphenyl]-2-yl]sulfonyl]-3-methyl-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147776-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-161,982 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.